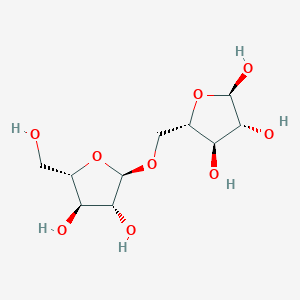

5-O-a-L-Arabinofuranosyl-L-arabinose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-O-α-L-Arabinofuranosyl-L-arabinose: is a glycoside compound, specifically a disaccharide, consisting of two arabinose molecules linked together. Arabinose is a five-carbon sugar that is commonly found in plant cell walls, particularly in hemicelluloses like arabinoxylans. This compound is significant in the study of plant biochemistry and has various applications in biotechnology and industrial processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-O-α-L-Arabinofuranosyl-L-arabinose typically involves enzymatic methods using α-L-arabinofuranosidases. These enzymes catalyze the hydrolysis of arabinose-containing polysaccharides to release arabinose units. The specific conditions for the enzymatic reactions include optimal pH, temperature, and the presence of cofactors that enhance enzyme activity .

Industrial Production Methods: Industrial production of 5-O-α-L-Arabinofuranosyl-L-arabinose can be achieved through the bioconversion of agricultural biomass. This process involves the use of microbial α-L-arabinofuranosidases to break down hemicelluloses in plant materials, such as cereals, into monosaccharides and oligosaccharides. The enzymatic hydrolysis is often combined with chemical pretreatment to improve the efficiency of the process .

Analyse Des Réactions Chimiques

Types of Reactions: 5-O-α-L-Arabinofuranosyl-L-arabinose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Hydrolysis: Catalyzed by α-L-arabinofuranosidases, which cleave the glycosidic bonds under mild acidic or neutral pH conditions.

Oxidation: Can be oxidized using reagents like periodate, which cleaves vicinal diols to form aldehydes.

Glycosylation: Involves the addition of glycosyl groups to form more complex oligosaccharides, typically using glycosyltransferases

Major Products: The major products formed from these reactions include monosaccharides like arabinose and various oligosaccharides, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemistry: 5-O-α-L-Arabinofuranosyl-L-arabinose is used in the synthesis of complex carbohydrates and as a model compound for studying glycosidic bond formation and cleavage.

Biology: In biological research, this compound is used to study the metabolism of arabinose in plants and microorganisms. It also serves as a substrate for enzymes involved in the degradation of plant cell walls .

Medicine: It is also being explored for its role in drug delivery systems due to its biocompatibility and biodegradability .

Industry: In the food industry, 5-O-α-L-Arabinofuranosyl-L-arabinose is used to improve the texture and stability of food products. It is also used in the production of biofuels and bioplastics from renewable biomass .

Mécanisme D'action

The mechanism of action of 5-O-α-L-Arabinofuranosyl-L-arabinose involves its hydrolysis by α-L-arabinofuranosidases, which cleave the glycosidic bonds to release arabinose units. These enzymes accelerate the hydrolysis of glycosidic bonds by more than 10^17 fold, making them highly efficient catalysts. The released arabinose can then be utilized by microorganisms for various metabolic processes .

Comparaison Avec Des Composés Similaires

Arabinoxylan: A hemicellulose consisting of a linear backbone of β-1,4-linked xylose residues with α-L-arabinofuranosyl side chains.

Arabinogalactan: A polysaccharide composed of arabinose and galactose units.

Oat Spelt Xylan: A type of xylan with arabinose side chains

Uniqueness: 5-O-α-L-Arabinofuranosyl-L-arabinose is unique due to its specific glycosidic linkage and its role as a disaccharide model for studying the enzymatic hydrolysis of arabinose-containing polysaccharides. Its applications in various fields, from biotechnology to medicine, highlight its versatility and importance in scientific research .

Propriétés

IUPAC Name |

(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]oxolane-2,3,4-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O9/c11-1-3-5(12)8(15)10(19-3)17-2-4-6(13)7(14)9(16)18-4/h3-16H,1-2H2/t3-,4-,5-,6-,7+,8+,9+,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANDMAIZTZRPTQ-GJAWKPGMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)OCC2C(C(C(O2)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([C@@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.